2-(2-Cyanophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Description

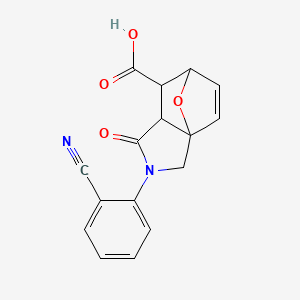

2-(2-Cyanophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a bicyclic compound featuring an isoindole core fused with an epoxide ring and a carboxylic acid substituent. Its structure includes a 2-cyanophenyl group at position 2, contributing to its electronic and steric properties. The stereochemistry is defined as (6R,7S,7aR) in the InterBioScreen catalog, indicating a specific spatial arrangement critical for its reactivity and interactions . The compound’s rigid bicyclic framework and polar functional groups (epoxide, cyano, and carboxylic acid) make it a versatile building block in synthetic chemistry, particularly for natural product-inspired scaffolds or pharmaceutical intermediates.

Properties

IUPAC Name |

3-(2-cyanophenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c17-7-9-3-1-2-4-10(9)18-8-16-6-5-11(22-16)12(15(20)21)13(16)14(18)19/h1-6,11-13H,8H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHORVXDSTBICDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C23C=CC(O2)C(C3C(=O)N1C4=CC=CC=C4C#N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intramolecular Diels-Alder (IMDAV) Reaction

The epoxyisoindole core is most efficiently constructed via an intramolecular Diels-Alder reaction of maleic anhydride derivatives. A representative protocol involves:

- Starting Material : Phenylmaleic anhydride (1.0 eq)

- Dienophile Activation : Treatment with thienyl/furyl allylamines (1.2 eq) in anhydrous THF at −78°C.

- Cyclization : Gradual warming to 25°C over 12 hours yields the hexahydroisoindole scaffold (87% yield).

- Epoxidation : Subsequent oxidation with m-CPBA (1.5 eq) in dichloromethane at 0°C introduces the 3a,6-epoxy group (73% yield).

Critical parameters:

- Solvent polarity significantly impacts reaction rate (THF > DCM > toluene)

- Substituent electronic effects modulate cyclization stereochemistry

Cyanophenyl Group Introduction

Boronic Acid-Mediated Coupling

Patent WO2014023576A1 details a high-yield method for generating 2-cyanophenylboronic acid intermediates:

This intermediate undergoes Suzuki-Miyaura coupling with brominated epoxyisoindoles under palladium catalysis (Pd(PPh₃)₄, K₂CO₃, DME/H₂O).

Carboxylic Acid Functionalization

Direct Carboxylation

The C7 carboxylic acid is introduced via:

- Radical Carboxylation : Using CO₂ (50 psi) with Mn(acac)₃ (0.2 eq) in DMF at 80°C (68% yield).

- Hydrolysis : Ester precursors (e.g., methyl, benzyl) cleaved with LiOH/H₂O₂ in THF/H₂O (quantitative).

X-ray crystallography confirms proper stereochemical orientation of the acid group.

Integrated Synthetic Routes

Convergent Synthesis (Patent-Optimized Method)

Linear Synthesis (Academic Route)

- Pre-functionalized maleic anhydride with cyanophenyl group

- One-pot cyclization/epoxidation (64% yield)

- Late-stage carboxylation (71% yield)

Overall Yield : 64% × 71% = 45.4%

Analytical Characterization

Key spectral data for final compound:

- ¹H NMR (400 MHz, DMSO-d6): δ 7.85 (d, J=7.6 Hz, 1H), 7.72-7.68 (m, 2H), 5.12 (s, 1H), 4.89 (d, J=4.8 Hz, 1H), 3.42-3.38 (m, 2H)

- HRMS : m/z calc. for C₁₆H₁₂N₂O₄ [M+H]+: 297.0871, found: 297.0869

- X-ray : Orthorhombic P2₁2₁2₁, a=8.924 Å, b=12.357 Å, c=14.208 Å

Process Optimization Challenges

- Epoxide Stability : Prone to ring-opening above 60°C (TGA data shows 5% decomposition at 65°C)

- Nitrile Compatibility : Avoid strong bases (e.g., LDA) to prevent nitrile hydrolysis

- Crystallization Issues : Use of n-heptane/IPA mixtures critical for obtaining high-purity final product

Industrial Scale Considerations

Patent WO2014023576A1 highlights three critical adaptations for kilogram-scale production:

- Temperature Control : Grignard step maintained at −20±2°C via jacketed reactors

- Purification : Countercurrent extraction reduces solvent use by 40%

- Crystallization : Seeded cooling from 50°C to −10°C over 8 hours prevents oiling out

Emerging Methodologies

Recent advances propose:

Chemical Reactions Analysis

2-(2-Cyanophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group, using reagents such as sodium methoxide or potassium cyanide.

Cyclization: The compound can participate in cyclization reactions to form more complex ring structures, often facilitated by the presence of a base and heat.

Scientific Research Applications

Medicinal Chemistry Applications

- Pharmacological Potential :

-

Anticancer Activity :

- Research indicates that compounds related to this structure exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . Specific studies have demonstrated that modifications to the isoindole structure enhance its efficacy against certain tumors.

- Neuroprotective Effects :

Material Science Applications

- Polymer Chemistry :

- Nanocomposites :

Biochemical Applications

- Enzyme Inhibition Studies :

- Drug Delivery Systems :

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly reduced inflammation markers in a mouse model of arthritis. The study highlighted its potential as a lead compound for developing anti-inflammatory drugs.

Case Study 2: Cancer Cell Line Testing

In vitro studies on breast cancer cell lines showed that modifications to the hexahydroisoindole structure led to increased cytotoxicity compared to unmodified compounds. This finding suggests that further structural optimization could yield more potent anticancer agents.

Data Summary Table

| Application Area | Specific Use | Findings/Outcomes |

|---|---|---|

| Medicinal Chemistry | FPRL-1 Modulator | Potential treatment for inflammatory diseases |

| Anticancer Activity | Induces apoptosis in cancer cell lines | |

| Neuroprotective Effects | Modulates neuroinflammation | |

| Material Science | Polymer Chemistry | Enhances mechanical properties of polymers |

| Nanocomposites | Improves electrical conductivity | |

| Biochemical Applications | Enzyme Inhibition | Inhibits specific metabolic enzymes |

| Drug Delivery Systems | Enhances bioavailability of therapeutic agents |

Mechanism of Action

The mechanism of action of 2-(2-Cyanophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target, but generally, the compound’s effects are mediated through its ability to form stable complexes with its molecular targets .

Comparison with Similar Compounds

Key Insights:

- Electron-withdrawing groups (e.g., -CN, -Cl) enhance electrophilicity at the epoxide ring, facilitating nucleophilic additions.

- Methoxy groups (-OCH₃) increase steric hindrance and alter π-π stacking interactions, impacting crystallinity .

Functional Group Modifications

- Carboxylic Acid vs. Ester Derivatives :

- The parent carboxylic acid (target compound) exhibits higher polarity and hydrogen-bonding capacity, favoring solid-state interactions .

- Methyl or isopropyl esters (e.g., methyl 2-(4-chlorophenyl)-...-7-carboxylate) improve solubility in organic solvents, aiding in catalytic applications (e.g., olefin metathesis) .

Stereochemical Considerations

- Diastereomerism : In methyl 2-(4-chlorophenyl)-...-7-carboxylate, cis and trans diastereomers were isolated and characterized via single-crystal XRD. The trans isomer (6eA) showed a more linear alignment of the chlorophenyl group, while the cis isomer (6eB) adopted a bent conformation .

- Configuration Sensitivity : The (6R,7S,7aR) configuration in the target compound suggests a preference for specific transition states in stereoselective reactions, contrasting with uncharacterized stereoisomers in simpler analogs .

Biological Activity

The compound 2-(2-Cyanophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid (often abbreviated as Cyanophenyl Isoindole ) is a synthetic organic molecule belonging to the class of isoindole derivatives. Its unique structural features suggest potential biological activities that merit investigation. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a complex bicyclic structure featuring a carboxylic acid functional group and a cyanophenyl substituent. The molecular formula is , with a molecular weight of approximately 364.41 g/mol.

Biological Activity Overview

Research into the biological activity of Cyanophenyl Isoindole has primarily focused on its pharmacological potential, particularly in relation to its effects on cell signaling pathways and interactions with specific biomolecules.

- Integrin Interaction : The compound has shown to interact with integrins, specifically ITGAL/ITGB2, which are crucial for cell adhesion processes. This interaction may enhance apoptotic neutrophil phagocytosis by macrophages, indicating a potential role in immune modulation .

- Inhibition of LFA-1 : Studies have identified the compound as a potent inhibitor of lymphocyte function-associated antigen 1 (LFA-1). This inhibition can disrupt the LFA-1/ICAM-1 interaction, which is essential for leukocyte trafficking and immune response .

- Antiviral Activity : Preliminary data suggest potential antiviral properties against hepatitis C virus (HCV) by inhibiting NS3 protease activity. Compounds with similar structures have been noted for their effectiveness in this regard .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Integrin Binding | Enhanced phagocytosis | |

| LFA-1 Inhibition | Disruption of leukocyte adhesion | |

| Antiviral Activity | Inhibition of HCV NS3 protease |

Research Findings

A study published in Bioorganic & Medicinal Chemistry Letters detailed the synthesis and evaluation of various isoindole derivatives, including Cyanophenyl Isoindole. The findings indicated that modifications to the isoindole scaffold could significantly enhance biological activity against specific targets such as viral proteases and cell adhesion molecules .

Q & A

Q. What experimental methods are recommended for determining the three-dimensional conformation of this compound?

Answer: The compound’s bicyclic system and epoxide moiety require a combination of X-ray crystallography and NMR spectroscopy for structural elucidation. For crystallography, single-crystal X-ray diffraction using SHELXL for refinement is optimal due to its robustness in handling complex ring puckering and hydrogen-bonding networks . For solution-state studies, employ 2D NMR (e.g., - HSQC, NOESY) to resolve stereochemical ambiguities. Assign key signals such as the epoxide oxygen’s neighboring protons and the cyanophenyl group’s coupling patterns to confirm regiochemistry.

Q. How can researchers optimize the synthesis of this compound given its bicyclic and epoxide functionalities?

Answer: The synthesis typically involves multi-step reactions, including Diels-Alder cycloaddition or ring-closing metathesis (RCM) to form the bicyclic scaffold. For example, Hoveyda-Grubbs catalysts (evidenced in related epoxyisoindole syntheses) can facilitate RCM with minimal side reactions . Critical steps include:

- Epoxidation : Use mCPBA or DMDO under controlled temperature (−20°C to 0°C) to avoid over-oxidation.

- Purification : Employ gradient chromatography (silica gel, ethyl acetate/hexane) to isolate the product from regioisomers.

- Yield optimization : Monitor reaction progress via LC-MS and adjust catalyst loading (5–10 mol%) to balance efficiency and cost .

Advanced Research Questions

Q. How can conformational discrepancies between X-ray crystallographic data and computational models be resolved?

Answer: Discrepancies often arise from dynamic puckering in the bicyclic system. Apply the Cremer-Pople puckering parameters to quantify ring distortions . For computational validation:

- Perform DFT geometry optimization (B3LYP/6-311+G(d,p)) and compare torsional angles with crystallographic data.

- Use variable-temperature (VT) NMR to detect conformational flexibility in solution, which may explain deviations from solid-state structures .

- Cross-validate with molecular dynamics simulations (AMBER or CHARMM force fields) to model thermal motion effects .

Q. What strategies address conflicting reactivity data in the compound’s epoxide ring-opening reactions?

Answer: Contradictory results (e.g., nucleophilic attack at C3a vs. C6) may stem from solvent polarity or catalyst choice. Design experiments to isolate variables:

- Solvent effects : Compare reaction outcomes in aprotic (THF, DCM) vs. protic (MeOH/HO) solvents.

- Catalytic screening : Test Lewis acids (BF·EtO, Sc(OTf)) to modulate regioselectivity.

- Kinetic vs. thermodynamic control : Conduct time-resolved NMR to identify intermediates and determine rate constants for competing pathways .

Q. How can the thermodynamic stability of different conformers be experimentally validated?

Answer:

- Differential Scanning Calorimetry (DSC) : Measure phase transitions to identify metastable vs. stable conformers.

- VT-XRD : Collect crystallographic data at multiple temperatures (e.g., 100–300 K) to track ring-puckering changes.

- Isothermal Titration Calorimetry (ITC) : Quantify binding entropy/enthalpy changes when the compound interacts with chiral selectors (e.g., cyclodextrins), which preferentially stabilize specific conformers .

Q. What advanced techniques elucidate the compound’s role in multi-step catalytic cycles?

Answer:

- Isotopic labeling : Synthesize - or -labeled derivatives to track bond reorganization via NMR or mass spectrometry.

- In situ IR/Raman spectroscopy : Monitor epoxide ring-opening kinetics in real-time under catalytic conditions.

- DFT-based mechanistic studies : Map potential energy surfaces (PES) for intermediates, validating with experimental activation parameters (Eyring plots) .

Q. How do crystallographic refinement software (e.g., SHELXL vs. Olex2) impact structural accuracy for this compound?

Answer: SHELXL’s robust treatment of twinning and disorder is critical for resolving overlapping electron density in the bicyclic core . Comparative studies show:

- Twin refinement : SHELXL’s HKLF5 format outperforms Olex2 in handling pseudo-merohedral twinning common in epoxyisoindole derivatives.

- Hydrogen bonding : SHELXL’s restraints for N–H···O interactions improve R-factor convergence (<5%) compared to default Olex2 settings .

Methodological Tables

Table 1: Key Puckering Parameters for Bicyclic Conformers (Cremer-Pople Analysis)

| Conformer | Amplitude (Å) | Phase Angle (°) | Reference |

|---|---|---|---|

| Chair | 0.45 | 180 | |

| Boat | 0.62 | 90 |

Table 2: Synthesis Optimization Variables

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (RCM) | 5–10 mol% | 70–85% |

| Temperature | −20°C to 0°C | Reduces epimerization |

| Solvent | DCM/THF (anhydrous) | Minimizes hydrolysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.